Cas no 1014631-58-3 (1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid)

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyridine and pyrazole ring system with a carboxylic acid functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The pyridine moiety enhances its binding affinity to metal centers, while the carboxylic acid group allows for further derivatization or coordination. Its rigid, planar structure contributes to stability and potential applications in ligand design or as a scaffold for bioactive molecules. The compound is typically handled under standard laboratory conditions, with purity and reactivity optimized for synthetic applications.
1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid structure
1014631-58-3 structure
Product Name:1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
CAS No:1014631-58-3
MF:C9H7N3O2
MW:189.170781373978
CID:1031866
PubChem ID:23090184
Update Time:2025-06-09

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
    • 1-pyridin-2-ylpyrazole-3-carboxylic acid
    • AKOS006306539
    • 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylicacid
    • DTXSID50630492
    • BS-49595
    • 1-(PYRIDIN-2-YL)PYRAZOLE-3-CARBOXYLIC ACID
    • EN300-1105327
    • 1014631-58-3
    • 1H-Pyrazole-3-carboxylic acid, 1-(2-pyridinyl)-
    • 1-PYRIDIN-2-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID
    • SCHEMBL3193063
    • CS-0187990
    • E76090
    • DB-345412
    • MDL: MFCD11040399
    • Inchi: 1S/C9H7N3O2/c13-9(14)7-4-6-12(11-7)8-3-1-2-5-10-8/h1-6H,(H,13,14)
    • InChI Key: BKWTUCBUSLAMGU-UHFFFAOYSA-N
    • SMILES: OC(C1C=CN(C2C=CC=CN=2)N=1)=O

Computed Properties

  • Exact Mass: 189.053826475g/mol
  • Monoisotopic Mass: 189.053826475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 68Ų

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1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1014631-58-3)1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
Order Number:A1020115
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:24
Price ($):260.0/852.0
Email:sales@amadischem.com

Additional information on 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid

The Role of 1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1014631-58-3) in Chemical and Biomedical Research

1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid, identified by the CAS registry number 1014631-58-3, represents a structurally unique compound at the intersection of heterocyclic chemistry and medicinal applications. This molecule, characterized by its pyrazole core substituted with a pyridine ring at position 2 and a carboxylic acid moiety at position 3, has emerged as a focal point in recent studies targeting enzyme inhibition and receptor modulation. Its structural versatility stems from the conjugated π-systems formed between the pyridine aromaticity and the pyrazole heterocycle, enabling tunable electronic properties critical for drug design.

Recent advancements in synthetic methodology have significantly enhanced accessibility to this compound. A 2023 study published in Chemical Communications demonstrated a one-pot synthesis route utilizing microwave-assisted condensation of 3-acetylpyrazole derivatives with 2-bromopyridine under palladium catalysis. This approach achieved >95% yield while minimizing side products, addressing earlier challenges related to regioselectivity. The carboxylic acid functionality (pyrazole carboxylic acid) plays a dual role: it serves as an anchor point for bioisosteric modifications and provides hydrogen-bonding capacity essential for protein-ligand interactions.

In pharmacological investigations, this compound has shown promising activity as a histone deacetylase (HDAC) inhibitor. A collaborative study between Stanford University and Genentech (published in Nature Chemical Biology, 2024) revealed its ability to selectively inhibit HDAC6 isoforms at submicromolar concentrations (IC₅₀ = 0.78 μM). This selectivity arises from the π-stacking interaction between the pyridine ring and the hydrophobic pocket of HDAC6, a mechanism validated through X-ray crystallography studies. Such specificity is critical for mitigating off-target effects associated with pan-HDAC inhibitors.

Emerging applications extend into anti-inflammatory therapies through modulation of NF-kB signaling pathways. Preclinical data from mouse models of rheumatoid arthritis demonstrated dose-dependent suppression of pro-inflammatory cytokines (TNF-alpha, IL-6) when administered via oral gavage at 5 mg/kg/day regimens. The pyrazole scaffold's rigidity was highlighted as key to maintaining optimal binding affinity to IKKβ subunits, a discovery published in Journal of Medicinal Chemistry late last year.

Structural analogs incorporating fluorine substitutions on the pyridine ring are currently under investigation for improved metabolic stability. A computational docking study using AutoDock Vina predicted that F-substituted derivatives could enhance blood-brain barrier permeability by up to 40%, as reported in a 2024 issue of Molecular Pharmaceutics. These findings underscore the compound's potential in neurodegenerative disease research where CNS penetration is critical.

Safety profiles derived from preliminary toxicology studies indicate favorable pharmacokinetics with no observable hepatotoxicity up to 50 mg/kg doses in rats over 28 days. The carboxylic acid group facilitates renal excretion via glomerular filtration without inducing cytochrome P450 enzyme induction, reducing drug-drug interaction risks compared to analogous sulfonamide-based compounds.

In academic research contexts, this compound serves as an ideal probe molecule for studying epigenetic regulation mechanisms due to its well-defined binding mode and tunable physicochemical properties. Its use in CRISPR-based screening platforms has identified novel gene expression patterns linked to HDAC6 inhibition that were previously undetectable with broader-spectrum inhibitors.

Ongoing clinical trials (Phase I/IIa) are evaluating its efficacy in treating relapsed multiple myeloma patients refractory to proteasome inhibitors. Early results suggest synergistic effects when combined with dexamethasone, particularly in downregulating MCL-1 protein levels—a critical survival factor for malignant plasma cells—according to interim data presented at the ASH Annual Meeting 2024.

The structural modularity of this compound enables iterative optimization through medicinal chemistry approaches such as bioisosteric replacement of the pyridine ring or introduction of bioconjugatable handles on the carboxyl group. These features position it uniquely within drug discovery pipelines targeting both oncology and autoimmune indications where precise epigenetic modulation is required.

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Amadis Chemical Company Limited
(CAS:1014631-58-3)1-(Pyridin-2-yl)-1H-pyrazole-3-carboxylic acid
A1020115
Purity:99%/99%
Quantity:1g/5g
Price ($):260.0/852.0
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